molecular formula C19H32N2O2 B11553867 N'-(2-Furylmethylene)tetradecanohydrazide

N'-(2-Furylmethylene)tetradecanohydrazide

Cat. No.: B11553867
M. Wt: 320.5 g/mol
InChI Key: FSIGAGVLORBPHU-LVZFUZTISA-N
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Description

N'-(2-Furylmethylene)tetradecanohydrazide is a hydrazide derivative characterized by a tetradecanoyl (14-carbon alkyl chain) group and a 2-furylmethylene Schiff base substituent. Structurally, it belongs to the class of acylhydrazides, where the hydrazine (-NH-NH₂) moiety is functionalized with an acyl group (tetradecanoic acid) and an aldehyde-derived imine (2-furfural).

Key features:

  • Molecular formula: Likely C₁₉H₃₀N₂O₂ (inferred from structural analogs).
  • Functional groups: Acylhydrazide (-CONH-NH-), furan ring, and imine bond (C=N).
  • Synthesis: Typically prepared via condensation of tetradecanohydrazide with 2-furfural in the presence of acid catalysts or oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Properties

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]tetradecanamide

InChI

InChI=1S/C19H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(22)21-20-17-18-14-13-16-23-18/h13-14,16-17H,2-12,15H2,1H3,(H,21,22)/b20-17+

InChI Key

FSIGAGVLORBPHU-LVZFUZTISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Furylmethylene)tetradecanohydrazide typically involves the condensation reaction between 2-furylmethylene and tetradecanohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(2-Furylmethylene)tetradecanohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(2-Furylmethylene)tetradecanohydrazide include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of N’-(2-Furylmethylene)tetradecanohydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N’-(2-Furylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Acylhydrazides

The biological and chemical properties of acylhydrazides are highly dependent on the substituents attached to the hydrazide core. Below is a comparison with analogs differing in the acyl or aldehyde-derived groups:

Compound Name Acyl Group Aldehyde Source Key Properties/Applications References
N'-(2-Furylmethylene)tetradecanohydrazide Tetradecanoyl (C₁₄H₂₇O) 2-Furfural Potential precursor for long-chain oxadiazoles; possible surfactant properties due to alkyl chain
N'-(2-Furylmethylene)benzhydrazide Benzoyl (C₆H₅CO) 2-Furfural Higher crystallinity (mp 182–183°C); used to synthesize 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (yield: 88%)
N'-Benzylidene-2-furancarbohydrazide 2-Furoyl Benzaldehyde Higher melting point (mp 225–226°C); forms oxadiazoles via DDQ-mediated cyclization (yield: 90%)
N′-[(E)-2-Furylmethylene]-2-(4-methoxyanilino)acetohydrazide Acetyl + 4-methoxyaniline 2-Furfural Bioactive Schiff base; potential antimicrobial or coordination chemistry applications
2-(2,4-Dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide 2-(2,4-Dichlorophenoxy)acetyl 2-Furfural Herbicidal or pesticidal activity inferred from chlorinated phenoxy group

Key Observations :

  • Alkyl vs. Aryl Acyl Groups: Tetradecanoyl derivatives (e.g., the target compound) exhibit lower melting points and higher lipophilicity compared to aromatic analogs like benzhydrazides, making them suitable for solubility-driven applications .
  • Reactivity : Furylmethylene-substituted hydrazides show superior cyclization efficiency to oxadiazoles compared to benzylidene analogs, likely due to the electron-rich furan ring stabilizing transition states .

Insights :

  • The choice of aldehyde (e.g., benzaldehyde vs. 2-furfural) minimally affects yield but influences reaction time and by-product formation .
  • Electron-withdrawing groups (e.g., -Cl in ) slightly reduce yields due to steric and electronic effects .

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